1-(5-溴吡啶-3-基)-2,2,2-三氟乙醇

描述

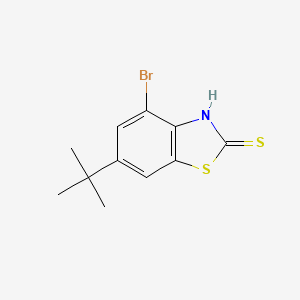

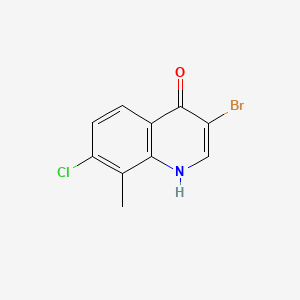

The compound “1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol” is a brominated pyridine derivative. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol” would likely consist of a pyridine ring with a bromine atom at the 5-position and a 2,2,2-trifluoroethanol group attached at the 1-position .Chemical Reactions Analysis

Bromopyridine derivatives are often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction .科学研究应用

化学酶促合成应用

该化合物已用于化学酶促合成研究,特别是在用于生产对映纯醇的方法学开发中。例如,卡塞蛋白酶 K 抑制剂奥达那卡替的前体的合成,利用了涉及铃木-宫浦交叉偶联和使用立体互补醇脱氢酶的生物还原的序列 (González-Martínez, Gotor, & Gotor‐Fernández, 2019)。

吡啶基卡宾中间体的形成

对吡啶衍生物的研究表明,它们可通过热分解形成吡啶基卡宾中间体,为各种溴代化合物的合成新途径提供了见解 (Abarca, Ballesteros, & Blanco, 2006)。

抗真菌和抗菌活性

由 1-(2-氨基-5-氯苯基)-2,2,2-三氟乙酮合成的化合物显示出显着的抗菌和抗真菌活性,突出了它们在开发新型抗菌剂中的潜力 (Sujatha, Shilpa, & Gani, 2019)。

不寻常的格氏反应

该化合物已用于探索不寻常的格氏反应,提供了一种合成氟化合物的技术,这对于药物和农用化学品开发至关重要 (Takagi 等人,1992)。

氟化合物的合成

类似结构在合成氟化物中的作用,特别是通过用酮处理氟烷,凸显了它们在创建具有在药物化学和材料科学中潜在应用的化合物方面的重要性 (Takagi 等人,1992; Dmowski & Ignatowska, 2003)。

安全和危害

属性

IUPAC Name |

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIHFOKNQVWFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735792 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204234-60-5 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)

![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)